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Executive Summary
AER-271 is a clinical-stage, first-in-class inhibitor of Aquaporin-4 (AQP4), the primary water channel in the central nervous system. Developed as a p

active molecule AER-270, it is designed for intravenous administration to treat cerebral edema, a life-threatening condition associated with acute isch

neurological injuries. Preclinical studies have demonstrated the potential of AER-271 to reduce brain swelling, neuronal death, and neuroinflammation

Phase 1 clinical trials have been initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers. This technical guide pr

overview of the current understanding of AER-271, with a focus on its mechanism of action, preclinical efficacy, and the foundational data informing it

Introduction to AER-271 and its Target: Aquaporin-4
Cerebral edema, the accumulation of excess water in the brain, is a severe and often fatal complication of ischemic stroke, traumatic brain injury, and

aquaporin-4 (AQP4) water channel, predominantly expressed in astrocytes at the blood-brain barrier, plays a critical role in the formation of cytotoxic 

water-soluble prodrug that is rapidly converted in vivo to AER-270, a potent and selective partial antagonist of AQP4.[1][4] By inhibiting AQP4, AER-2
into the brain, thereby preventing or mitigating the devastating consequences of cerebral edema.[2][3]

Mechanism of Action
AER-271's therapeutic effect is derived from its active metabolite, AER-270, which directly inhibits the function of AQP4 water channels.[1][3] In condi

energy failure leads to an osmotic imbalance, driving water into the brain parenchyma primarily through AQP4 channels.[1][3] This influx of water resu

increased intracranial pressure, and subsequent neuronal damage. By blocking these channels, AER-270 is designed to reduce this water influx, ther

of cerebral edema.

Beyond its direct role in water homeostasis, AQP4 inhibition with AER-271 has been shown to modulate downstream signaling pathways. In a model 

AER-271 treatment inhibited the phosphorylation of the JAK2/STAT3 signaling pathway, which is associated with inflammatory responses.[5]

Below is a diagram illustrating the proposed mechanism of action for AER-271 in mitigating cerebral edema.
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Caption: Proposed mechanism of AER-271 in reducing cytotoxic edema.
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AER-271 has been evaluated in multiple preclinical models, demonstrating its ability to achieve therapeutic concentrations in the plasma and exert be

acute brain injury.

Pharmacokinetic Profile
Following intravenous (IV) or intraperitoneal (IP) administration, AER-271 is rapidly converted to its active form, AER-270, achieving therapeutic plasm

Table 1: Pharmacokinetic and Efficacy Data from Preclinical Studies

Species Model AER-271 Dose Route
Key
Pharmacokinetic/Efficacy
Findings

Refe

Rat (Sprague-Dawley) Asphyxial Cardiac Arrest 5 mg/kg IP

Therapeutic plasma levels of

AER-270 (726.16 ± 114.22

ng/mL at 180 min post-CA).

[1]

Rat (Sprague-Dawley) Asphyxial Cardiac Arrest 5 mg/kg IP

Reduced cerebral edema (%

brain water) by 82.1% at 3

hours post-CA.

[1]

Rat (Sprague-Dawley) Asphyxial Cardiac Arrest 5 mg/kg IP

Attenuated early neurologic

deficit score (NDS) by 20%

at 3 hours post-CA.

[1]

Rat (Sprague-Dawley)
Radiation-Induced Brain

Injury
5 mg/kg IP

Reduced cerebral edema,

inflammation, and apoptosis.
[5]

Mouse
Ischemic Stroke / Water

Intoxication
Not specified Not specified

AER-270 (active drug)

reduced brain edema.
[4]

Mouse Glymphatic Flow Model 5 mg/kg IP
Inhibited glymphatic influx

and efflux.
[4]

Efficacy in Neurological Injury Models
Treatment with AER-271 has shown significant therapeutic effects in rodent models of asphyxial cardiac arrest and radiation-induced brain injury. In a

arrest, a single 5 mg/kg dose of AER-271 not only reduced acute cerebral edema but also improved early neurological outcomes and blunted delayed

neuroinflammation.[1][6] Similarly, in a rat model of radiation-induced brain injury, a 5 mg/kg dose of AER-271 effectively reduced cerebral edema, att

response, and helped maintain the integrity of the blood-brain barrier.[5][7]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental proto

evaluation of AER-271.

Asphyxial Cardiac Arrest Model in Immature Rats
Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

Injury Induction: A 9-minute asphyxial cardiac arrest was induced.

Treatment: Rats were randomized to receive either AER-271 (5 mg/kg) or a vehicle control via intraperitoneal injection at the time of return of spont

Primary Outcome: Cerebral edema, measured as percent brain water, at 3 hours post-cardiac arrest.

Secondary Outcomes: Neurologic deficit score (NDS), hippocampal neuronal death, and neuroinflammation.

Bioanalysis: Plasma levels of AER-270 were quantified to confirm therapeutic drug exposure.[1]
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Caption: Experimental workflow for the pediatric cardiac arrest model.

Radiation-Induced Brain Injury Model
Animal Model: Sprague-Dawley rats.

Injury Induction: Whole-brain radiation was administered to induce brain injury.

Treatment: The therapeutic dose of AER-271 was 5 mg/kg.

Outcomes: Cerebral edema, blood-brain barrier integrity, inflammation (cytokine levels, JAK2/STAT3 pathway activation), and apoptosis (Cleaved C

Drug Preparation: AER-271 was dissolved in a vehicle of 10% DMSO and 90% saline.[5]

Clinical Development and Therapeutic Window
The determination of a therapeutic window for AER-271 in humans is the primary objective of the ongoing clinical development program.

Phase 1 Clinical Trials
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AER-271 entered Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers.[8][9][10] These studies ar

randomized, placebo-controlled trials involving single ascending doses and multiple ascending doses of intravenously administered AER-271.[3][8][11

be instrumental in defining the safe dose range in humans and will inform the design of subsequent Phase 2 efficacy trials in patients with severe isch

Phase 1 study was also initiated in healthy Chinese volunteers.[12]

Table 2: Overview of AER-271 Phase 1 Clinical Trial Design

Trial Identifier Population Study Design Primary Objectives Secondary Objectives Stat

NCT03804476 78 Healthy Volunteers

Double-blind, randomized,

placebo-controlled, single

and multiple ascending IV

doses

Assess safety and tolerability

Determine pharmacokinetics

of AER-271 and AER-270;

Assess dose proportionality

Initia

expe

2019

Simcere Phase I
56 Healthy Chinese

Volunteers

Single-center, randomized,

double-blind, placebo-

controlled, single and

multiple doses

Evaluate tolerability and

safety

Determine pharmacokinetic

characteristics
Initia

digraph "Phase1_Trial_Design" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20212

edge [fontname="Arial", fontsize=9];

Population [label="Healthy Human\nVolunteers"];

Screening [label="Screening & Enrollment"];

Randomization [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Randomization"];

subgraph "cluster_SAD" {

label="Part A: Single Ascending Dose (SAD)";

bgcolor="#FFFFFF";

SAD_AER271 [label="AER-271 (IV Bolus)"];

SAD_Placebo [label="Placebo"];

}

subgraph "cluster_MAD" {

label="Part B: Multiple Ascending Dose (MAD)";

bgcolor="#FFFFFF";

MAD_AER271 [label="AER-271 (IV Bolus or\nContinuous Infusion)"];

MAD_Placebo [label="Placebo"];

}

FollowUp [label="Safety & PK Monitoring\n(Follow-up)"];

Data_Analysis [label="Data Analysis"];

Phase2_Design [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Inform Phase 2\nE
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Population -> Screening;

Screening -> Randomization;

Randomization -> SAD_AER271 [label="SAD Cohorts"];

Randomization -> SAD_Placebo [label="SAD Cohorts"];

Randomization -> MAD_AER271 [label="MAD Cohorts"];

Randomization -> MAD_Placebo [label="MAD Cohorts"];

{SAD_AER271, SAD_Placebo, MAD_AER271, MAD_Placebo} -> FollowUp;

FollowUp -> Data_Analysis;

Data_Analysis -> Phase2_Design;

}

Caption: Logical flow of the Phase 1 clinical trial design for AER-271.

Future Directions and Conclusion
AER-271 represents a targeted and promising therapeutic approach for the management of cerebral edema. The preclinical data strongly support its 

provide a solid foundation for its clinical development. The successful completion of Phase 1 studies will be a critical next step, providing the essentia

pharmacokinetic data needed to establish a therapeutic window. This will enable the design of robust Phase 2 trials to definitively evaluate the efficac

outcomes for patients suffering from severe ischemic stroke and other acute neurological injuries. The insights gained from these ongoing and future 

researchers, scientists, and drug development professionals working to address the significant unmet medical need posed by cerebral edema.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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